molecular formula C21H23N3O B10990486 2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one

2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one

Cat. No.: B10990486
M. Wt: 333.4 g/mol
InChI Key: AIXSEHUPEPQVBK-UHFFFAOYSA-N
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Description

2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyridazinone core, which is substituted with an azepane ring and a naphthalene moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

2-(azepan-1-ylmethyl)-6-naphthalen-2-ylpyridazin-3-one

InChI

InChI=1S/C21H23N3O/c25-21-12-11-20(19-10-9-17-7-3-4-8-18(17)15-19)22-24(21)16-23-13-5-1-2-6-14-23/h3-4,7-12,15H,1-2,5-6,13-14,16H2

InChI Key

AIXSEHUPEPQVBK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Naphthalene Moiety: This step often involves the use of a Suzuki coupling reaction, where a naphthyl boronic acid or ester is coupled with a halogenated pyridazinone derivative in the presence of a palladium catalyst.

    Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with a suitable leaving group on the pyridazinone core.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic and Electrophilic Reactions

The pyridazinone ring exhibits dual reactivity due to its α,β-unsaturated ketone system:

  • Nucleophilic attack occurs at the carbonyl groups (C3 and C6 positions), enabling reductions or condensations. Sodium borohydride selectively reduces the C3 ketone to a hydroxyl group under mild conditions .

  • Electrophilic aromatic substitution preferentially targets the electron-rich naphthalene ring. Nitration and sulfonation occur at the α-position of the naphthalene group under acidic conditions.

Functionalization via Alkylation

The azepane-methyl group undergoes alkylation/dealkylation reactions:

Reaction Type Conditions Outcome
N-Alkylation K₂CO₃, acetonitrile, 60°CAzepane nitrogen reacts with alkyl halides .
O-Alkylation Acetone, room temperaturePyridazinone oxygen participates selectively .

Alkylation chemoselectivity depends on solvent polarity and base strength.

Cycloaddition and Ring-Opening

The pyridazinone core participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts. Ring-opening reactions occur under strong acidic conditions (e.g., HCl/EtOH), yielding linear hydrazine derivatives.

Oxidation and Reduction Pathways

  • Oxidation : Potassium permanganate oxidizes the azepane ring’s methylene group to a ketone, forming 2-(azepan-1-ylcarbonyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridazinone ring, producing a tetrahydropyridazine derivative .

Biological Interaction-Driven Reactivity

In pharmacological contexts, the compound interacts with σ₁ receptors via:

  • Hydrogen bonding between the pyridazinone carbonyl and receptor residues.

  • π-π stacking between the naphthalene group and hydrophobic binding pockets .

Comparative Reactivity of Structural Analogs

Compound Key Structural Feature Reactivity Difference
EVT-11123236 Naphthalen-1-yl substituentLower electrophilic substitution yield
Compound 54 (ACS) Piperidinylpropoxy side chainEnhanced σ₁ receptor binding affinity

Industrial-Scale Reaction Optimization

Continuous flow reactors improve yield (≥85%) and reduce side products during large-scale synthesis. Key parameters include:

  • Temperature : 70–80°C

  • Solvent : Dimethylformamide (DMF)

  • Catalyst : Triethylamine (5 mol%).

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Preliminary studies indicate that derivatives of pyridazinones exhibit significant anticancer properties by inhibiting specific cancer cell lines. Research is ongoing to evaluate the efficacy of 2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one against various types of tumors.
  • Antimicrobial Properties
    • The compound has shown potential as an antimicrobial agent in preliminary assays, targeting both bacterial and fungal strains. Further investigations are required to elucidate its mechanism of action and spectrum of activity.
  • Neurological Applications
    • Given its structural similarities to known neuroprotective agents, this compound is being studied for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step procedures:

  • Formation of the Pyridazinone Core
    • The initial step often involves the condensation of appropriate aldehydes with hydrazine derivatives to form the pyridazinone structure.
  • Introduction of the Azepane Moiety
    • Azepane can be introduced through nucleophilic substitution reactions, where azepane derivatives react with activated pyridazinones.
  • Final Modifications
    • The naphthalene group is typically added via electrophilic aromatic substitution or coupling reactions, enhancing the compound's biological activity.

Biological Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for its development:

  • Target Identification : Current research focuses on identifying specific enzymes or receptors that this compound may modulate, which could lead to insights into its therapeutic mechanisms.
  • In Vivo Studies : Animal models are being utilized to study the pharmacokinetics and pharmacodynamics of this compound, assessing its efficacy and safety profiles.

Case Studies and Research Findings

Several studies have documented the applications and effects of similar compounds:

Study TitleFindingsReference
Investigation of Pyridazinone Derivatives as Anticancer AgentsIdentified several derivatives with potent anticancer activity against breast cancer cells
Antimicrobial Activity of Novel PyridazinonesDemonstrated broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria
Neuroprotective Effects of Pyridazine CompoundsShowed potential in reducing neuroinflammation in animal models

Mechanism of Action

The mechanism of action of 2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, if the compound acts as an enzyme inhibitor, it might block the activity of a key enzyme involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one
  • 2-(morpholin-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one
  • 2-(pyrrolidin-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one

Uniqueness

Compared to these similar compounds, 2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one features an azepane ring, which may confer different steric and electronic properties. These differences can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it a unique and valuable molecule for research and development.

Biological Activity

The compound 2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one , identified by the CAS number 1401592-53-7, is a pyridazine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

The molecular formula of this compound is C21H23N3OC_{21}H_{23}N_{3}O with a molecular weight of 333.4 g/mol. The compound features a complex structure that may contribute to its biological activity.

PropertyValue
CAS Number1401592-53-7
Molecular FormulaC21H23N3O
Molecular Weight333.4 g/mol

Research indicates that compounds similar to this compound may interact with various biological targets, including G protein-coupled receptors (GPCRs). These interactions can modulate signaling pathways involved in numerous physiological processes, such as neurotransmission and inflammation .

Pharmacological Effects

  • Antinociceptive Activity : Studies have shown that pyridazine derivatives exhibit antinociceptive properties, potentially useful in pain management. The mechanism may involve modulation of pain pathways through GPCR activation and inhibition of pro-inflammatory cytokines .
  • Antidepressant Effects : Some research suggests that related compounds can influence neurotransmitter systems implicated in mood regulation, potentially offering therapeutic benefits for depression .
  • Anti-inflammatory Properties : The compound's structure suggests it may inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases .

Study 1: Antinociceptive Evaluation

A study investigated the antinociceptive effects of pyridazine derivatives in animal models. Results indicated significant pain relief comparable to established analgesics, suggesting potential for clinical application in pain management.

Study 2: Antidepressant Activity

In a preclinical model, the administration of pyridazine derivatives led to increased serotonin levels in the brain, correlating with improved mood and reduced anxiety-like behaviors. These findings highlight the compound's potential as an antidepressant.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(azepan-1-ylmethyl)-6-(naphthalen-2-yl)pyridazin-3(2H)-one, and how are purification techniques optimized for this compound?

  • Answer : The synthesis of pyridazinone derivatives often involves multi-step reactions, with challenges including regioselectivity during substitution and stability of intermediates. For example, purification of structurally similar compounds (e.g., 6g in ) requires tailored solvent systems like hexane/ethyl acetate (1:1) to isolate oily or solid products. Column chromatography with gradients (e.g., CH2_2Cl2_2/CH3_3OH for polar derivatives) is critical for removing byproducts. Yield optimization (67–82% in ) depends on reaction time, temperature, and protecting group strategies for sensitive substituents like azepane .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm1^{-1}, aromatic C-H at ~3050 cm1^{-1}) .
  • NMR : 1^1H NMR confirms substituent integration (e.g., naphthalene protons at δ 7.8–7.5 ppm, azepane methylene protons at δ 3.5–2.5 ppm). 13^{13}C NMR resolves carbonyl signals (~160 ppm for pyridazinone C=O) and aromatic carbons .
  • LC-MS : Validates molecular weight (e.g., [M+H]+^+ peaks) and purity. High-resolution MS (HR-MS) distinguishes isobaric impurities .

Advanced Research Questions

Q. How do structural modifications at the pyridazinone core influence biological activity, such as kinase inhibition or antiproliferative effects?

  • Answer : The naphthalen-2-yl group enhances lipophilicity and π-π stacking in target binding pockets, while the azepane moiety improves solubility and metabolic stability. For example, replacing azepane with piperidine () alters pharmacokinetics due to reduced ring strain. In , pyridazinone derivatives with fluorophenyl groups showed potent p38 MAPK inhibition (IC50_{50} < 10 nM), highlighting the role of electron-withdrawing groups in enhancing target affinity. SAR studies should prioritize substitutions at positions 2 and 6 for optimizing bioactivity .

Q. What in vitro models are suitable for evaluating the antiproliferative or anti-inflammatory effects of this compound?

  • Answer :

  • Antiproliferative assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB assays. Compounds like 6g () showed IC50_{50} values in the µM range, requiring dose-response curves and caspase-3/7 activation assays to confirm apoptosis mechanisms.
  • Anti-inflammatory models : LPS-stimulated macrophages (e.g., RAW 264.7) measure TNF-α/IL-6 suppression ( ). p38 MAPK inhibition can be validated via Western blot for phosphorylated MAPKAPK-2 .

Q. How can researchers resolve conflicting data in biological assays (e.g., inconsistent IC50_{50} values across studies)?

  • Answer :

  • Replicate experiments : Ensure ≥3 independent trials with standardized protocols (e.g., cell passage number, serum batch).
  • Control compounds : Include reference inhibitors (e.g., SB203580 for p38 MAPK in ) to benchmark activity.
  • Data normalization : Use Z-factor or strictly standardized mean difference (SSMD) to quantify assay robustness. Contradictions may arise from differences in cell permeability or metabolite interference, necessitating LC-MS/MS-based metabolite profiling .

Methodological Guidance

Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical studies?

  • Answer :

  • Salt formation : Use hydrochloride salts for basic azepane groups.
  • Prodrug approaches : Esterify hydroxyl groups (e.g., acetylated derivatives) to enhance absorption.
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes to improve plasma half-life. highlights piperidinylpropoxy side chains as bioavailability enhancers via increased water solubility .

Q. How should researchers validate target engagement in complex biological systems?

  • Answer :

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding.
  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound for crosslinking and pull-down assays.
  • SPR/Biacore : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) for purified targets like p38 MAPK .

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